

# VPC162134: An In-Depth Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: VPC162134

Cat. No.: B15567001

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## Abstract

**VPC162134** is a potent antibacterial agent that functions as an inhibitor of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), a key component in the anaerobic energy metabolism of various pathogens.[1][2] Understanding the solubility and stability of **VPC162134** is critical for its preclinical and clinical development, enabling appropriate formulation, storage, and administration. This technical guide provides a comprehensive overview of the available data and representative methodologies for assessing the solubility and stability of **VPC162134** in various solvents. Due to the limited publicly available data for **VPC162134**, this guide incorporates data from analogous PFOR inhibitors, such as nitazoxanide, to provide a broader understanding of the expected physicochemical properties.

## Physicochemical Properties of VPC162134

A summary of the known physicochemical properties of **VPC162134** is presented in Table 1.

Property	Value	Reference
CAS Number	1245813-92-6	[1]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> ClN <sub>4</sub> O <sub>3</sub> S	[1]
Molecular Weight	342.80 g/mol	[1]
Appearance	Solid (predicted)	
Mechanism of Action	Inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR)	[1][2]

## Solubility Profile

Detailed quantitative solubility data for **VPC162134** in a wide range of solvents is not extensively documented in publicly accessible literature. However, based on its intended use as an antibacterial agent, solubility in both aqueous and organic solvents is a key parameter for formulation and in vitro/in vivo testing.

## Known Solubility of VPC162134

The available information regarding the solubility of **VPC162134** is primarily in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening of compounds.

Solvent	Temperature	Duration	Concentration	Reference
DMSO	4°C	2 weeks	Not Specified	[1]
DMSO	-80°C	6 months	Not Specified	[1]

## Representative Solubility of a PFOR Inhibitor Analogue (Nitazoxanide)

To provide a broader perspective, the solubility of nitazoxanide, a structurally related thiazolide and a well-characterized PFOR inhibitor, is presented in Table 3. This data can serve as a surrogate to guide solvent selection for **VPC162134**.

Solvent	Solubility	Reference
Ethanol	Soluble	[3]
Aqueous Media	Poorly Soluble	[3]

Note: The solubility of a novel polymorph of nitazoxanide (Form II) in water was found to be 2.76 times higher than the original form, highlighting the importance of solid-state characterization.[3]

## Stability Profile

The chemical stability of **VPC162134** is a critical attribute that influences its shelf-life, formulation, and therapeutic efficacy. Stability studies are essential to identify degradation pathways and optimal storage conditions.

### Known Stability of VPC162134 in DMSO

As indicated in the solubility data, **VPC162134** exhibits stability in DMSO under specific storage conditions.

Solvent	Temperature	Duration of Stability	Reference
DMSO	4°C	2 weeks	[1]
DMSO	-80°C	6 months	[1]

### Representative pH-Dependent Stability of a PFOR Inhibitor Analogue (Nitazoxanide)

The stability of many pharmaceutical compounds is highly dependent on the pH of the solution. A study on nitazoxanide provides valuable insights into the potential pH-stability profile of thiazolide compounds like **VPC162134**.

pH	Degradation Kinetics	Stability	Key Degradation Product	Reference
0.01 - 10.0	First-order	Most stable between pH 1.0 and 4.0	Deacetylation product	<a href="#">[4]</a> <a href="#">[5]</a>
10.0	Highest degradation rate	Least stable	Deacetylation product	<a href="#">[4]</a> <a href="#">[5]</a>
0.01	High degradation rate	Less stable	Deacetylation product	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

This section outlines standardized experimental protocols for determining the solubility and stability of compounds like **VPC162134**.

### Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[\[6\]](#)

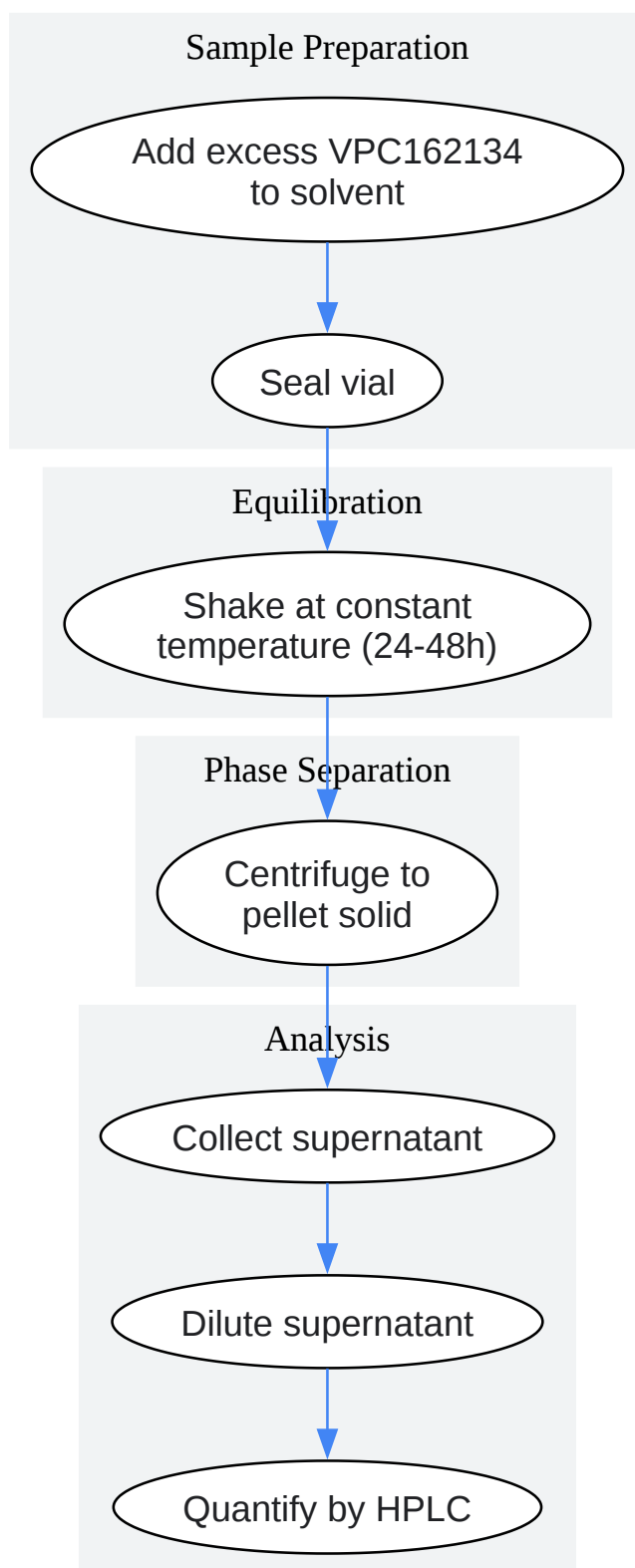
Objective: To determine the equilibrium solubility of **VPC162134** in various solvents.

Materials:

- **VPC162134** powder
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

#### Procedure:

- Add an excess amount of **VPC162134** to a known volume of the selected solvent in a glass vial.
- Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, visually confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the excess solid.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **VPC162134** in the diluted supernatant using a validated HPLC method.
- The determined concentration represents the equilibrium solubility of **VPC162134** in that solvent at the specified temperature.



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Caption: Experimental workflow for the Shake-Flask solubility determination method.

## Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products of a drug substance, which is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation pathways of **VPC162134** under various stress conditions.

Materials:

- **VPC162134** powder
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating HPLC method

Procedure:

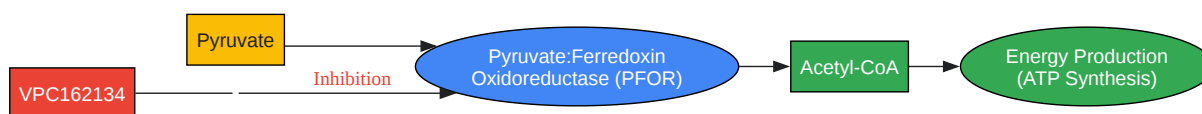
- Acid Hydrolysis: Dissolve **VPC162134** in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve **VPC162134** in a basic solution (e.g., 0.1 M NaOH) and maintain at room temperature or elevated temperature for a defined period.
- Oxidative Degradation: Treat a solution of **VPC162134** with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature.
- Thermal Degradation: Expose the solid powder of **VPC162134** to high temperatures (e.g., 80°C) in an oven.

- Photolytic Degradation: Expose the solid powder or a solution of **VPC162134** to light according to ICH Q1B guidelines.
- Analyze all stressed samples at various time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

## Signaling Pathway and Mechanism of Action

**VPC162134** exerts its antibacterial effect by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR).[1][2] PFOR is a crucial enzyme in the central metabolism of many anaerobic bacteria and protozoa. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step for energy production.[7]

The inhibition of PFOR disrupts this vital metabolic pathway, leading to a depletion of cellular energy and ultimately cell death.[7]



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Caption: Inhibition of the PFOR signaling pathway by **VPC162134**.

## Conclusion

This technical guide has summarized the currently available information on the solubility and stability of the PFOR inhibitor **VPC162134**. While specific quantitative data remains limited, the provided information on its known properties in DMSO, coupled with representative data from the analogue nitazoxanide, offers a valuable starting point for researchers. The detailed experimental protocols for solubility and stability testing provide a framework for generating the necessary data to advance the development of this promising antibacterial agent. Further studies are warranted to fully characterize the physicochemical properties of **VPC162134** in a comprehensive range of pharmaceutically relevant solvents and conditions.



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